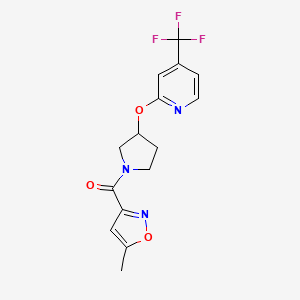

Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is a useful research compound. Its molecular formula is C14H27NO3 and its molecular weight is 257.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Fate

Research on MTBE, a compound structurally related to tert-butyl carbamates, highlights its biodegradation and environmental fate. Studies have demonstrated the ability of microorganisms to degrade MTBE under aerobic conditions, with pathways involving key intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (HIBA) (Fiorenza & Rifai, 2003). Similar mechanisms might apply to the degradation of tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate, considering the structural similarities.

Synthetic Applications and Antioxidant Properties

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are widely used in various industries. Research has shown the environmental occurrence, human exposure, and potential toxicity of SPAs, including derivatives of tert-butyl compounds (Liu & Mabury, 2020). This underscores the importance of understanding the chemical behavior and applications of this compound in synthetic and environmental contexts.

Environmental Remediation Techniques

Research into the decomposition of air toxics using radio frequency (RF) plasma reactors, including the decomposition of MTBE, provides insights into potential environmental remediation techniques that might be applicable to similar tert-butyl compounds (Hsieh et al., 2011). This highlights the possibility of employing advanced decomposition techniques for the environmental management of this compound.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Carbamates, in general, are known to interact with various enzymes and receptors, altering their function and leading to various biological effects .

Pharmacokinetics

The compound’s molecular weight (25737 g/mol) suggests it may have suitable properties for absorption and distribution .

Result of Action

It’s worth noting that the compound has a high potential of explosion hazards, which may release an enormous amount of heat .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage temperature and light exposure can affect the stability of many compounds . .

Properties

IUPAC Name |

tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-10-14(4,17)11-8-6-5-7-9-11/h11,17H,5-10H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVVNDFKCGFSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C1CCCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide](/img/structure/B2485077.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2485081.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(2,4-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2485084.png)

![N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide](/img/structure/B2485086.png)